2-Acetamido-1,3-thiazole-5-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Acetamido-1,3-thiazole-5-sulfonyl chloride” consists of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The thiazole ring is substituted at the 2-position with an acetamido group and at the 5-position with a sulfonyl chloride group .Chemical Reactions Analysis
The reactivity of “2-Acetamido-1,3-thiazole-5-sulfonyl chloride” can be exploited in various organic transformations, potentially contributing to the development of new synthetic methodologies and the exploration of novel reaction mechanisms.Physical And Chemical Properties Analysis
“2-Acetamido-1,3-thiazole-5-sulfonyl chloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.Scientific Research Applications
Spectrometric Analysis
A study by Vladescu et al. (2002) explored the acid-base equilibria of derivatives related to 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, demonstrating their potential for spectrometric determination in aqueous solutions. This underscores its utility in analytical chemistry for identifying and quantifying related substances and degradation products in pharmaceuticals (Vladescu, L., Badea, I., Balteanu-Pachel, L., & Supuran, C., 2002).
Synthesis of Novel Compounds
Research by Shi et al. (2013) focused on the reactions of acid chlorides with 2-substituted 4,5-dihydro-4,4-dimethyl-1,3-thiazoles, leading to the formation of β-lactams and non-β-lactam adducts. This study illustrates the compound's role in synthesizing diverse chemical structures with potential pharmacological applications (Shi, Junxing, Linden, A., & Heimgartner, H., 2013).
Biological Activities
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, assessing their antimicrobial properties. This highlights its potential as a precursor for developing new antimicrobial agents with significant efficacy (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).
Chemical Properties and Reactions
Turov et al. (2014) detailed the preparation and properties of a derivative, showcasing its reactivity towards amines to build sulfonamides and its capability for nucleophilic substitution reactions. This work contributes to our understanding of its chemical behavior and potential for synthesizing a wide range of sulfur-containing organic compounds (Turov, K. V., Vinogradova, T., & Brovarets, V., 2014).
Safety And Hazards
properties
IUPAC Name |
2-acetamido-1,3-thiazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOHVKFYBJLEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990077 | |
Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,3-thiazole-5-sulfonyl chloride | |
CAS RN |
69812-30-2 | |
Record name | 2-Acetamidothiazole-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69812-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 69812-30-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-1,3-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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